molecular formula C6H11FN2O B575294 (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one CAS No. 183318-53-8

(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one

Katalognummer B575294
CAS-Nummer: 183318-53-8
Molekulargewicht: 146.165
InChI-Schlüssel: GANRAQVVLLVVCG-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMA is a piperidine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Wirkmechanismus

(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one acts as an acetylcholinesterase inhibitor, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, and its deficiency has been linked to various neurological disorders. (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has been shown to have an impact on the levels of neurotransmitters in the brain, including acetylcholine and dopamine. The increase in acetylcholine levels can lead to an improvement in cognitive function, while the modulation of dopamine levels can have an impact on mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and its affinity for the dopamine D2 receptor. However, there are also limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research and development of (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one, including the exploration of its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of new synthesis methods for (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one could lead to the production of more potent and selective compounds for use in scientific research.
In conclusion, (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one is a promising compound that has shown potential for use in drug discovery and development. Its ability to inhibit acetylcholinesterase and its affinity for the dopamine D2 receptor make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesemethoden

(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one can be synthesized using various methods, including the Mannich reaction, reductive amination, and nucleophilic addition. The most commonly used method involves the Mannich reaction, which involves the condensation of formaldehyde, an amine, and an enone. The synthesis of (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one using the Mannich reaction has been well-documented in scientific literature.

Wissenschaftliche Forschungsanwendungen

(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has been used in scientific research as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.

Eigenschaften

IUPAC Name

(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANRAQVVLLVVCG-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)N[C@@H]1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.